Methyl 2-[(4-benzylpiperidine-1-carbonyl)amino]-3-methylpentanoate
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Overview
Description
Methyl 2-[(4-benzylpiperidine-1-carbonyl)amino]-3-methylpentanoate is a complex organic compound that features a piperidine ring, a benzyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-benzylpiperidine-1-carbonyl)amino]-3-methylpentanoate typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperidine), and a compound containing an active hydrogen atom. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction rate and yield. Purification steps such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-benzylpiperidine-1-carbonyl)amino]-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 2-[(4-benzylpiperidine-1-carbonyl)amino]-3-methylpentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-benzylpiperidine-1-carbonyl)amino]-3-methylpentanoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, altering their activity. The benzyl group can enhance the compound’s binding affinity and specificity. The ester group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: This compound shares the piperidine ring and benzyl group but lacks the ester functionality.
Methyl 2-[(4-benzylpiperidine-1-carbonyl)amino]benzoate: This compound is structurally similar but contains a benzoate group instead of a methylpentanoate group.
Uniqueness
Methyl 2-[(4-benzylpiperidine-1-carbonyl)amino]-3-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[(4-benzylpiperidine-1-carbonyl)amino]-3-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-4-15(2)18(19(23)25-3)21-20(24)22-12-10-17(11-13-22)14-16-8-6-5-7-9-16/h5-9,15,17-18H,4,10-14H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMMZOOXGKVELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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